Ethenesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Michael Acceptor in Organic Synthesis

ESF is widely recognized as a highly efficient Michael acceptor, readily undergoing nucleophilic addition reactions with various nucleophiles, particularly amines and thiols. This characteristic makes it a valuable tool for constructing new carbon-carbon and carbon-heteroatom bonds in organic synthesis.

One prominent example is its application in the development of "SuFEx click chemistry," a powerful technique for the rapid and selective formation of complex molecules. ESF's exceptional reactivity allows for efficient conjugation with diverse biomolecules containing nucleophilic groups, facilitating the creation of functional probes and drug candidates [].

Radiolabeling in Bioconjugation

The presence of a fluorine atom in ESF offers additional value in radiolabeling, a crucial technique for studying biological processes. Researchers have successfully synthesized radiolabeled ESF ([18F]ESF) and utilized it for the conjugation of peptides and proteins. This approach holds promise for developing novel radiotracers for Positron Emission Tomography (PET) imaging, potentially aiding in disease diagnosis and drug discovery [].

Exploration of New Synthetic Methods

Ongoing research is exploring the potential of ESF in developing novel and efficient synthetic methods. Recent studies have demonstrated the use of ESF in the synthesis of:

- β-Arylethenesulfonyl fluorides via the palladium(II) acetate-catalyzed Heck-Matsuda reaction [].

- Bisalkylsulfonyl fluoride (BSF) monomers through Michael addition with amines/anilines, applicable in the synthesis of polysulfonates [].

- Cyclobutane-fused pyridinyl sulfonyl fluorides by photocatalytic [2 + 2] cycloaddition with pyridones or isoquinolones [].

Ethenesulfonyl fluoride is a sulfur(VI) compound characterized by its unique reactivity and versatility in organic synthesis. It is recognized as a significant sulfur(VI) hub, particularly in the context of sulfur(VI) fluoride exchange reactions, known as SuFEx click chemistry. This compound has gained attention for its ability to form stable bonds with various nucleophiles, making it an essential reagent in modern synthetic chemistry .

Ethenesulfonyl fluoride exhibits remarkable reactivity, functioning primarily as a Michael acceptor. It can undergo various chemical transformations, including:

- Nucleophilic Addition: Ethenesulfonyl fluoride readily reacts with nucleophiles, such as thiols and amines, leading to the formation of sulfonamide derivatives.

- Cycloaddition: It can participate in cyclobutane formation when reacted with dimethyl diazomalonate, showcasing its utility in constructing complex molecular architectures .

- SuFEx Reactions: As a sulfur(VI) hub, ethenesulfonyl fluoride is pivotal in SuFEx reactions, which enable the efficient formation of new carbon-sulfur bonds under mild conditions .

Research indicates that ethenesulfonyl fluoride possesses biological activity, particularly as an inhibitor of certain enzymes. Its ability to modify protein structures through covalent bond formation has implications for drug design and development. Studies have shown that ethenesulfonyl fluoride can effectively inhibit serine proteases and other enzyme classes by irreversibly binding to their active sites .

Several methods exist for synthesizing ethenesulfonyl fluoride:

- On-Water Procedure: A notable method involves a two-step reaction conducted on water, where 2-chloroethanesulfonyl fluoride is synthesized through neat reactions. This approach emphasizes sustainability and efficiency in chemical processes .

- Traditional Methods: Conventional synthetic routes include the reaction of ethylene with sulfur tetrafluoride or the fluorination of ethanesulfonic acid using fluorine gas or other fluorinating agents .

Ethenesulfonyl fluoride finds applications across various fields:

- Organic Synthesis: Its role as a versatile reagent in creating sulfonamide derivatives and other functional groups makes it invaluable in organic chemistry.

- Medicinal Chemistry: The compound's biological activity positions it as a potential lead compound for developing new therapeutics targeting specific enzymes.

- Materials Science: Ethenesulfonyl fluoride is utilized in creating advanced materials through SuFEx click chemistry, facilitating the design of polymers and other materials with tailored properties .

Interaction studies involving ethenesulfonyl fluoride highlight its capacity to form covalent bonds with various nucleophiles. These interactions are crucial for understanding its mechanism of action in biological systems. Research has demonstrated that ethenesulfonyl fluoride can effectively modify proteins and other biomolecules, leading to significant changes in their function and activity .

Ethenesulfonyl fluoride stands out among similar compounds due to its unique reactivity profile and applications. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Propanesulfonyl fluoride | Similar reactivity as a sulfonyl fluoride | Less efficient in SuFEx reactions compared to ethenesulfonyl fluoride |

| Butanesulfonyl fluoride | Used in organic synthesis | Limited biological activity compared to ethenesulfonyl fluoride |

| Benzenesulfonyl fluoride | Exhibits aromatic stability | More selective but less versatile than ethenesulfonyl fluoride |

Ethenesulfonyl fluoride's exceptional ability to participate in SuFEx reactions and its effectiveness as a Michael acceptor differentiate it from these similar compounds, making it a preferred choice for many synthetic applications .

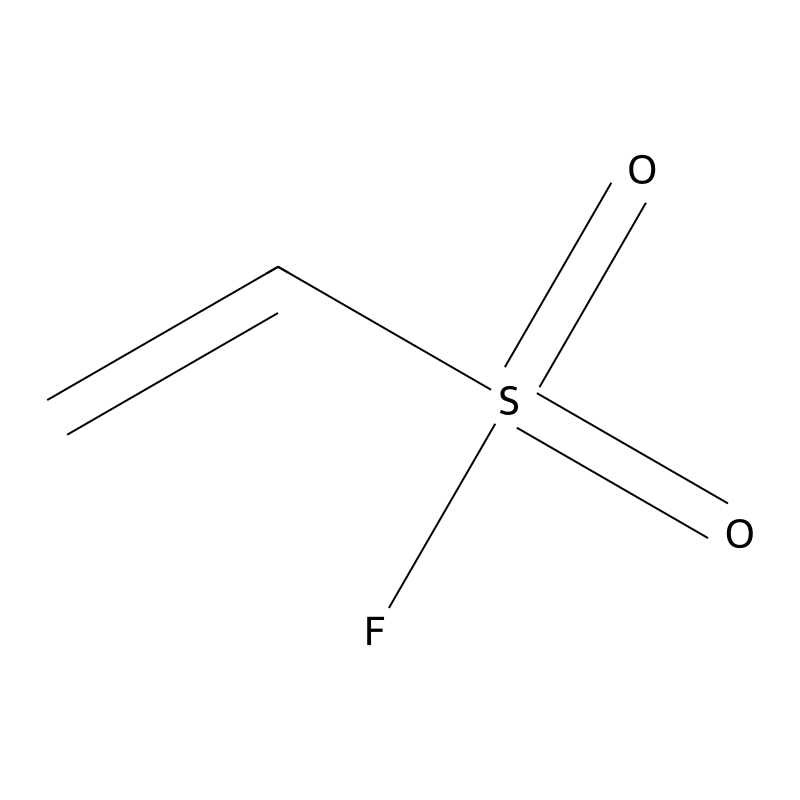

ESF’s molecular structure features a sulfonyl fluoride group (-SO₂F) bonded to an ethylene (vinyl) group. Key structural characteristics include:

- IUPAC name: Ethenesulfonyl fluoride

- Common synonyms: Vinyl sulfonyl fluoride, ESF

- SMILES notation:

C=CS(=O)(=O)F - Molecular weight: 110.11 g/mol

The compound’s planar geometry (Figure 1) arises from conjugation between the vinyl π-system and the sulfonyl group, enhancing its electrophilic reactivity. Density functional theory (DFT) calculations reveal a bond angle of 117° at the sulfur atom, with bond lengths of 1.44 Å (S=O) and 1.83 Å (S-F).

Table 1: Physical Properties of Ethenesulfonyl Fluoride

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 1.328 g/mL | |

| Refractive index (n²⁰/D) | 1.385 | |

| Flash point | 40°C (closed cup) | |

| Boiling point | 104–106°C (760 mmHg) |

Historical Development and Discovery

ESF’s journey began with its first synthesis in 1953 by Hedrick at Monsanto Company. However, its potential remained untapped until Hyatt’s 1979 seminal work at Eastman Kodak, which systematically mapped its reactivity as a Michael acceptor. The compound gained prominence in 2014 when Sharpless and colleagues integrated it into SuFEx click chemistry, demonstrating its utility in forming stable sulfur(VI) linkages.

Key milestones:

- 1953: Initial synthesis via dehydrohalogenation of 2-chloroethanesulfonyl fluoride.

- 1979: Hyatt’s mechanistic studies on ESF’s conjugate addition reactions.

- 2016: Kilogram-scale synthesis using magnesium oxide in aqueous suspensions.

- 2022: Applications in Ru-catalyzed C–H activation for aryl-ESF derivatives.

Significance in Modern Synthetic Chemistry

ESF’s dual reactivity—acting as both a Michael acceptor and a SuFEx hub—enables diverse transformations:

Michael Addition Reactions

ESF undergoes regioselective additions with nucleophiles (amines, thiols, enamines) at the β-carbon. For example:

- Amine conjugation: Morpholine adds to ESF at room temperature, yielding E-configured β-amino sulfonyl fluorides in >99% yield.

- Carboxylation: Copper oxide promotes hydrocarboxylation with ibuprofen or aspirin, forming bioactive aliphatic sulfonyl fluorides.

Polymer Synthesis

ESF serves as a monomer for:

- Polysulfonates: Via Michael polyadditions with diamines.

- Photoresist materials: Leveraging its UV crosslinking capability.

Table 2: Representative ESF Applications

Position in SuFEx Click Chemistry

As a SuFEx hub, ESF participates in two-step click reactions:

- Michael addition: Installs functional handles (e.g., amines, thiols).

- Sulfur-fluoride exchange: Replaces -F with -OR or -NR₂ groups under basic conditions.

Mechanistic Insights

- Stepwise [2+2] cycloaddition: DFT studies reveal ESF reacts with alkynes via zwitterionic intermediates (ΔG‡ = +68 kJ/mol), forming cyclobutenes.

- Regioselectivity: Electronic effects dominate; electron-deficient alkynes favor exo-adducts.

Case Study: Cyclobutene Synthesis

Reaction of ESF with phenylacetylene yields 3-sulfonylfluorocyclobutene (87% yield), a strained intermediate for ring-opening polymerizations.

Ethenesulfonyl fluoride represents a critical chemical intermediate in modern industrial synthesis, with applications spanning pharmaceutical development, materials science, and specialty chemical manufacturing [1] [2]. The compound's high reactivity as a Michael acceptor combined with its utility in sulfur-fluorine exchange click chemistry has driven the development of robust, scalable production methodologies [2]. Industrial scale production of ethenesulfonyl fluoride has evolved from laboratory curiosities to commercially viable processes capable of producing kilogram quantities with exceptional yields and purity.

The most significant advancement in industrial scale production emerged from research conducted at The Scripps Research Institute, where a practical "on-water" procedure was developed to address the economic limitations imposed by the compound's previously high cost [1] [3] [2]. This methodology represents a paradigm shift from traditional approaches that required anhydrous conditions and specialized equipment to a more accessible aqueous-based system suitable for large-scale manufacturing.

The industrial production process operates under ambient conditions, utilizing readily available starting materials and conventional chemical processing equipment [1] [2]. The procedure demonstrates remarkable scalability, with successful implementation at kilogram scale while maintaining consistent product quality and yield. The process design eliminates many of the hazardous materials and complex purification steps associated with earlier synthetic routes, making it economically attractive for commercial implementation.

Quality control parameters for industrial production include maintaining consistent temperature profiles, ensuring appropriate phase separation during workup procedures, and implementing systematic monitoring of reaction progress through analytical techniques. The robustness of the process is evidenced by its tolerance to variations in reaction scale and environmental conditions while consistently delivering high-purity product suitable for downstream applications.

On-Water Procedure for Kilogram-Scale Preparation

Two-Step Synthesis Process

The kilogram-scale preparation of ethenesulfonyl fluoride employs a highly efficient two-step methodology that proceeds through a well-defined intermediate to deliver the target compound in exceptional overall yield [1] [3] [4]. This process represents a significant advancement in synthetic methodology, combining operational simplicity with remarkable efficiency to enable practical large-scale production.

The first step involves the conversion of 2-chloroethanesulfonyl chloride to 2-chloroethanesulfonyl fluoride through reaction with an aqueous, nearly saturated potassium bifluoride solution [1] [3]. This fluorination reaction proceeds as a neat biphasic system where the organic substrate is added directly to the aqueous fluoride solution. The reaction mixture forms an emulsion upon vigorous stirring, facilitating efficient mass transfer between the phases. The transformation proceeds at room temperature over a period of two hours with continuous agitation, achieving greater than 99% conversion to the desired fluoride intermediate [1] [2].

The reaction mechanism involves nucleophilic substitution of the chloride leaving group by fluoride ion, facilitated by the high nucleophilicity of the bifluoride species in aqueous solution. The nearly saturated potassium bifluoride solution provides optimal fluoride concentration while maintaining appropriate solution pH to prevent decomposition of either starting material or product [1]. Product isolation is remarkably straightforward, accomplished through simple phase separation using a separatory funnel, eliminating the need for complex purification procedures or chromatographic techniques.

The second step consists of base-catalyzed dehydrochlorination of 2-chloroethanesulfonyl fluoride using magnesium oxide as the eliminating base [1] [3]. The intermediate is added to water to form an emulsion, followed by addition of magnesium oxide powder. The dehydrochlorination proceeds through an E2 elimination mechanism, with magnesium oxide serving as both the base for hydrogen chloride abstraction and a heterogeneous catalyst for the elimination reaction. This step also proceeds at room temperature and requires no specialized heating or cooling equipment.

The overall process delivers ethenesulfonyl fluoride in 98% yield on kilogram scale, representing one of the most efficient large-scale syntheses reported for this important chemical building block [1] [3] [2]. The combination of high yield, operational simplicity, and use of readily available reagents makes this methodology particularly attractive for industrial implementation.

| Step | Starting Material | Reagent | Temperature | Reaction Time | Yield (%) | Product |

|---|---|---|---|---|---|---|

| 1: Fluorination | 2-Chloroethanesulfonyl chloride | Potassium bifluoride (nearly saturated aqueous) | Room temperature | 2 hours with stirring | >99 | 2-Chloroethanesulfonyl fluoride |

| 2: Dehydrochlorination | 2-Chloroethanesulfonyl fluoride | Magnesium oxide (aqueous suspension) | Room temperature | Variable (until completion) | 98 | Ethenesulfonyl fluoride |

Role of 2-Chloroethanesulfonyl Fluoride Intermediate

The 2-chloroethanesulfonyl fluoride intermediate plays a pivotal role in the kilogram-scale synthesis, serving as both a stable storage form and an optimal substrate for the subsequent elimination reaction [1] [3]. This intermediate represents a critical design element that enables the overall process efficiency and practical implementation of the synthesis methodology.

The structural characteristics of 2-chloroethanesulfonyl fluoride make it an ideal intermediate for this transformation. The compound possesses sufficient stability to allow for isolation and purification if required, yet maintains the appropriate reactivity profile for efficient dehydrochlorination under mild basic conditions [1]. The positioning of the chlorine atom beta to the sulfonyl fluoride group creates an optimal geometry for E2 elimination, facilitating the formation of the vinyl sulfonyl fluoride product.

The intermediate's solubility characteristics contribute significantly to the process efficiency. 2-Chloroethanesulfonyl fluoride exhibits limited water solubility but forms stable emulsions when agitated with aqueous solutions [1]. This behavior enables effective contact with the heterogeneous magnesium oxide base while maintaining sufficient concentration to drive the elimination reaction to completion. The biphasic nature of the system also facilitates product separation, as the more volatile ethenesulfonyl fluoride can be separated through distillation or extraction techniques.

From a mechanistic perspective, the intermediate serves as a substrate that undergoes facile dehydrochlorination due to the electron-withdrawing nature of the sulfonyl fluoride group [1]. This electronic effect activates the beta-hydrogen atoms toward abstraction by the basic magnesium oxide surface, promoting the elimination reaction under mild conditions. The stability of the intermediate also prevents unwanted side reactions such as hydrolysis or decomposition that might occur with more reactive species.

The synthetic utility of this intermediate extends beyond its role in ethenesulfonyl fluoride synthesis. 2-Chloroethanesulfonyl fluoride itself has found applications in sulfur-fluorine exchange chemistry and serves as a valuable building block for the synthesis of other organofluorine compounds . This dual utility adds value to the overall synthetic strategy and provides flexibility in process planning and inventory management.

Magnesium Oxide Dehydrochlorination Mechanism

The dehydrochlorination mechanism catalyzed by magnesium oxide represents a critical aspect of the kilogram-scale synthesis, proceeding through a well-defined heterogeneous elimination pathway that ensures high selectivity and yield [1] [6] [7]. Understanding this mechanism provides insight into the reaction's efficiency and guides optimization of reaction conditions for maximum productivity.

Magnesium oxide functions as a heterogeneous base in this transformation, providing basic sites on its surface for hydrogen abstraction from the beta-position of 2-chloroethanesulfonyl fluoride [6] [7]. The mechanism proceeds through an E2 elimination pathway, where the basic oxygen sites on the magnesium oxide surface abstract a hydrogen atom from the carbon adjacent to the chlorine-bearing carbon. Simultaneously, the carbon-chlorine bond undergoes heterolytic cleavage, with the chloride ion being released as hydrogen chloride.

The surface chemistry of magnesium oxide plays a crucial role in determining the reaction's efficiency and selectivity [7]. The basic strength of the oxide surface sites must be sufficient to abstract hydrogen from the substrate while avoiding competing reactions such as nucleophilic substitution or decomposition of the sulfonyl fluoride functionality. Studies of magnesium oxide surface properties indicate that calcination temperature and surface area significantly influence the distribution and strength of basic sites [7].

The heterogeneous nature of the reaction provides several advantages over homogeneous base-catalyzed eliminations. The solid base can be easily separated from the reaction mixture by filtration, simplifying product isolation and enabling potential recovery and reuse of the catalyst [6] [7]. Additionally, the moderate basicity of magnesium oxide surface sites provides sufficient driving force for the elimination while avoiding over-basic conditions that might lead to decomposition of the product.

Kinetic studies of magnesium oxide-catalyzed reactions indicate that the elimination proceeds through adsorption of the substrate onto the oxide surface, followed by concerted abstraction of hydrogen and departure of the chloride leaving group [6]. The rate-determining step appears to be the surface adsorption process, which is influenced by factors such as particle size, surface area, and the presence of surface hydroxyl groups formed through atmospheric moisture exposure.

The aqueous medium employed in this reaction serves multiple functions beyond simple solvent effects. Water molecules can coordinate to magnesium surface sites, modulating their basicity and potentially facilitating the elimination process [8]. The aqueous environment also helps to solubilize the hydrogen chloride byproduct, preventing its accumulation and potential inhibition of the forward reaction.

Alternative Synthetic Routes

From Ethylenesulfonyl Chloride

The synthesis of ethenesulfonyl fluoride from ethylenesulfonyl chloride represents one of the earliest documented approaches to this important chemical building block, with historical significance dating to the mid-20th century [9]. This methodology involves direct halogen exchange between the chloride and fluoride functionalities, providing a conceptually straightforward route that has influenced subsequent synthetic developments.

The transformation typically employs ethylenesulfonyl chloride as the starting material, which can be prepared through established routes involving chlorination of ethylenesulfonic acid derivatives or related precursors [9]. The chloride-to-fluoride exchange reaction requires the use of inorganic fluoride sources such as potassium fluoride, sodium fluoride, or more specialized reagents like potassium hydrogen fluoride under specific reaction conditions.

Early implementations of this approach required elevated temperatures and anhydrous conditions to achieve acceptable conversion rates [9]. The reaction mechanism involves nucleophilic substitution of the chloride leaving group by fluoride ion, a process that is thermodynamically favorable due to the stronger carbon-fluorine bond formation. However, practical implementation of this route faces several challenges, including the need for specialized equipment to handle hydrogen fluoride evolution and the requirement for careful control of reaction conditions to prevent decomposition.

The substrate preparation represents a significant limitation of this approach, as ethylenesulfonyl chloride itself requires multi-step synthesis from readily available starting materials [9]. Additionally, the handling and storage of ethylenesulfonyl chloride presents safety concerns due to its reactivity and potential for decomposition under ambient conditions. These practical considerations have limited the widespread adoption of this route for large-scale production applications.

Despite these limitations, the ethylenesulfonyl chloride route has contributed important mechanistic insights into fluorination chemistry and has served as a foundation for developing improved methodologies. Modern implementations of halogen exchange reactions have incorporated phase-transfer catalysts, alternative fluoride sources, and modified reaction conditions to address some of the original limitations while maintaining the conceptual simplicity of direct fluorination.

Reactions with Inorganic Fluorides

The utilization of inorganic fluoride sources for ethenesulfonyl fluoride synthesis encompasses a diverse array of methodologies that leverage different fluoride-containing reagents and reaction conditions [10] [11] [12]. These approaches offer varying degrees of selectivity, efficiency, and operational convenience, providing synthetic chemists with multiple options for accessing this important building block.

Potassium fluoride represents one of the most commonly employed inorganic fluoride sources due to its commercial availability, reasonable cost, and favorable handling characteristics [12]. In aqueous systems, potassium fluoride can facilitate fluorination reactions through various mechanisms, including direct nucleophilic substitution and more complex fluoride exchange processes. The effectiveness of potassium fluoride as a fluorinating agent is often enhanced through the use of phase-transfer catalysts or crown ethers that increase fluoride nucleophilicity in organic media [12].

Sodium fluoride provides an alternative to potassium-based systems, particularly in applications where trace potassium contamination must be avoided [11]. The reactivity profile of sodium fluoride differs somewhat from potassium fluoride due to differences in lattice energy and solvation behavior, requiring optimization of reaction conditions for optimal performance. Recent developments have explored the use of sodium fluoride in combination with various activating agents to enhance its nucleophilicity and reaction rate.

Specialized inorganic fluoride reagents such as cesium fluoride and silver fluoride offer enhanced reactivity compared to more common alkali fluorides, albeit at significantly higher cost [11]. Cesium fluoride, in particular, demonstrates exceptional nucleophilicity due to the weak cesium-fluoride ionic interaction, making it highly effective for challenging fluorination reactions. However, the cost considerations generally limit its use to specialized applications or small-scale syntheses.

Bifluoride salts, particularly potassium bifluoride, represent a unique class of fluoride sources that provide enhanced solubility in aqueous systems while maintaining excellent nucleophilic character [1] [13]. The bifluoride ion exhibits distinctive reactivity compared to simple fluoride, often providing superior results in aqueous fluorination reactions. The nearly saturated aqueous potassium bifluoride solution employed in the kilogram-scale ethenesulfonyl fluoride synthesis exemplifies the effective utilization of this reagent class.

The selection of appropriate inorganic fluoride sources depends on multiple factors including cost considerations, reaction requirements, substrate compatibility, and downstream processing needs. Modern synthetic approaches often employ fluoride source screening to identify optimal conditions for specific transformations, recognizing that reagent selection can significantly impact both reaction efficiency and product quality.

| Route | Starting Material | Fluorinating Agent | Key Advantage | Limitations |

|---|---|---|---|---|

| Patent Method (Ethylenesulfonyl chloride) | Ethylenesulfonyl chloride | Inorganic fluorides (KF, NaF) | Historical significance | Requires specialized equipment |

| Electrochemical Method | Thiols/disulfides | KF + electrolysis | Green chemistry approach | Limited substrate scope |

| SuFEx Click Method | Sulfonates/sulfonic acids | Various fluoride sources | Mild conditions | Multi-step process |

| Decarboxylative Method | Carboxylic acids | ESF as reagent | Metal-free visible light | Newer methodology |

Optimization Parameters

The optimization of ethenesulfonyl fluoride synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum efficiency, selectivity, and practical utility [1] [14] [15]. These parameters encompass reaction conditions, reagent selection, and process variables that collectively determine the success of the synthetic transformation.

Temperature control emerges as a critical optimization parameter across all synthetic routes to ethenesulfonyl fluoride [1]. While the preferred kilogram-scale methodology operates effectively at room temperature, alternative approaches may require elevated temperatures to achieve acceptable reaction rates. The optimization process must balance reaction rate enhancement against potential thermal decomposition of starting materials or products. Temperature profiling studies have demonstrated that precise control within narrow ranges often provides superior results compared to broader temperature tolerances.

Reaction time optimization involves determining the minimum time required to achieve complete conversion while avoiding extended exposure that might lead to product degradation or side product formation [1]. The kinetics of ethenesulfonyl fluoride formation vary significantly among different synthetic approaches, with some routes requiring rapid completion to prevent competing reactions, while others benefit from extended reaction times to ensure complete conversion of starting materials.

Solvent selection and reaction medium optimization play crucial roles in determining reaction efficiency and product isolation [14] [13]. Aqueous systems offer advantages in terms of environmental impact and operational simplicity, but may require careful pH control and ionic strength optimization. Organic solvents provide different selectivity profiles and may offer superior substrate solubility, but introduce additional considerations regarding recovery and disposal.

Reagent stoichiometry optimization ensures efficient utilization of starting materials while minimizing waste generation and purification requirements [1] [14]. The optimal reagent ratios often differ from theoretical stoichiometric requirements due to factors such as side reactions, volatility losses, and incomplete mixing in heterogeneous systems. Systematic variation of reagent ratios typically reveals optimal conditions that balance conversion efficiency with economic considerations.

Mixing and mass transfer optimization become particularly important in heterogeneous reaction systems where efficient contact between phases determines overall reaction rate [1]. Parameters such as agitation speed, reactor geometry, and phase volume ratios require careful optimization to ensure adequate mass transfer without introducing excessive shear forces that might cause emulsion stability issues or mechanical degradation of solid reagents.

Radiochemical Synthesis of [18F]ESF

Carrier-Added Synthesis Methods

The carrier-added synthesis of [18F]ethenesulfonyl fluoride represents an important methodology for producing this radiopharmaceutical building block with enhanced stability and simplified handling characteristics [16] [17] [18]. Carrier-added approaches incorporate non-radioactive ethenesulfonyl fluoride to increase the total mass of product, improving chemical stability and facilitating downstream processing for bioconjugation applications.

The carrier-added methodology employs isotopic exchange between [18F]fluoride and non-radioactive ethenesulfonyl fluoride as the fundamental transformation mechanism [16] [17]. This approach utilizes a microfluidic reactor system to achieve optimal mixing and heat transfer, enabling efficient fluorine-18 incorporation under controlled conditions. The microfluidic platform provides several advantages including rapid optimization of reaction parameters, minimal sample consumption during development, and enhanced reproducibility compared to conventional batch reactor systems.

Reaction optimization for carrier-added synthesis focuses on temperature, residence time, and fluoride activation conditions to maximize radiochemical yield [16] [17]. Studies have demonstrated that temperatures around 160°C provide optimal balance between reaction rate and thermal stability of the product. The fluoride activation process typically employs tetrabutylammonium bicarbonate or similar phase-transfer agents to enhance nucleophilicity of the [18F]fluoride ion in organic media.

The carrier-added approach achieves radiochemical yields in the range of 30-50%, representing good efficiency for isotopic exchange reactions involving fluorinated small molecules [16] [17]. The presence of carrier material provides several practical advantages including improved handling during purification steps, enhanced stability against radiolysis, and simplified analytical characterization of the final product.

Purification of carrier-added [18F]ethenesulfonyl fluoride utilizes solid-phase extraction techniques, particularly neutral alumina cartridges that selectively retain the product while allowing impurities to pass through [16] [17]. This purification approach provides products with greater than 95% radiochemical purity suitable for immediate use in bioconjugation reactions. The purified material demonstrates excellent stability for transport and storage, maintaining radiochemical purity for several hours under appropriate conditions.

| Method | Precursor | Temperature (°C) | Residence Time (s) | Radiochemical Yield (%) | Purification Method | Radiochemical Purity (%) |

|---|---|---|---|---|---|---|

| Carrier-Added (c.a.) | ESF for isotopic exchange | 160 | Variable | 30-50 | Neutral alumina SPE | >95 |

| No-Carrier-Added (n.c.a.) | 2,4,6-Trichlorophenylethenesulfonate (TCPE) | 110 | 24 | 60-70 | Distillation | >95 |

No-Carrier-Added Approaches

No-carrier-added synthesis of [18F]ethenesulfonyl fluoride offers advantages in terms of specific activity and reduced chemical mass, making it particularly valuable for applications requiring minimal chemical load or maximum radioactive concentration [16] [17] [18]. This approach employs synthetic strategies that introduce fluorine-18 directly into the molecular framework without the presence of non-radioactive carrier material.

The no-carrier-added methodology utilizes 2,4,6-trichlorophenylethenesulfonate as a specially designed precursor that undergoes nucleophilic radiofluorination to generate [18F]ethenesulfonyl fluoride directly [16] [17]. This precursor design incorporates multiple electron-withdrawing substituents to activate the sulfonate ester toward nucleophilic displacement by [18F]fluoride ion. The trichlorophenyl leaving group provides excellent stability and appropriate reactivity for efficient fluorine-18 incorporation.

Synthesis optimization for the no-carrier-added approach focuses on precursor concentration, solvent selection, and temperature control to maximize radiochemical conversion [16] [17]. Studies have identified optimal conditions using 20 milligrams per milliliter precursor concentration in acetonitrile with wet tetrabutylammonium bicarbonate/[18F]fluoride complex at 110°C. The residence time optimization in microfluidic systems revealed that 24 seconds provides excellent conversion efficiency while maintaining practical synthesis timing.

The no-carrier-added approach achieves superior radiochemical yields of 60-70% compared to carrier-added methods, reflecting the more favorable thermodynamics of the nucleophilic substitution reaction compared to isotopic exchange [16] [17]. Higher yields translate to improved overall efficiency and reduced cyclotron requirements for producing clinically relevant activity levels of the radiopharmaceutical.

Purification of no-carrier-added [18F]ethenesulfonyl fluoride employs a distillation-based approach that takes advantage of the significant volatility difference between the product and the non-volatile precursor [16] [17]. The distillation system operates under controlled temperature and gas flow conditions to selectively transfer the volatile [18F]ethenesulfonyl fluoride while leaving behind the precursor and other non-volatile impurities. This purification methodology provides excellent selectivity and achieves radiochemical purities exceeding 95%.

Microfluidic Reactor Applications

Microfluidic reactor technology has emerged as a transformative platform for radiochemical synthesis of [18F]ethenesulfonyl fluoride, offering significant advantages in terms of reaction control, optimization efficiency, and scalability [16] [17] [19] [20]. The integration of microfluidic systems into radiochemical synthesis workflows represents a paradigm shift toward more precise and efficient production methodologies.

The microfluidic platform provides exceptional temperature control capabilities, essential for optimizing radiochemical transformations that are sensitive to thermal conditions [16] [19] [20]. The high surface-area-to-volume ratio of microfluidic channels enables rapid heat transfer and uniform temperature distribution, minimizing hot spots and thermal degradation that can occur in conventional reactor systems. This precise thermal control proves particularly valuable for [18F]ethenesulfonyl fluoride synthesis, where optimal temperatures differ significantly between carrier-added and no-carrier-added approaches.

Residence time control in microfluidic systems offers unprecedented precision for optimizing reaction kinetics [16] [20]. The laminar flow characteristics within microchannels provide predictable residence time distributions, enabling systematic optimization of reaction timing without the complications of mixing artifacts or dead zones common in stirred tank reactors. For [18F]ethenesulfonyl fluoride synthesis, residence time optimization has identified specific conditions that maximize conversion while minimizing side product formation.

The microfluidic approach enables rapid parameter screening that would be prohibitively expensive and time-consuming using conventional radiochemical synthesis equipment [16] [19] [20]. The minimal sample requirements of microfluidic systems allow multiple reaction conditions to be evaluated within a single experimental session, dramatically accelerating method development and optimization. This capability has proven essential for developing both carrier-added and no-carrier-added approaches to [18F]ethenesulfonyl fluoride.

Integration of microfluidic reactors with analytical systems provides real-time monitoring capabilities that enhance process understanding and quality control [19] [20]. Inline analytical techniques can monitor reaction progress, identify optimal reaction endpoints, and detect potential side product formation before significant material consumption occurs. This analytical integration represents a significant advancement over batch synthesis approaches that rely on endpoint analysis for quality assessment.

The scalability characteristics of microfluidic systems offer practical advantages for radiopharmaceutical production applications [19] [20]. While individual microfluidic channels operate at microscale, parallel operation of multiple channels or scale-out approaches can achieve production levels suitable for clinical applications. The modular nature of microfluidic systems also facilitates rapid reconfiguration for different synthesis protocols or reaction conditions.

Purification Techniques

The purification of [18F]ethenesulfonyl fluoride requires specialized techniques that address the unique challenges posed by radioactive materials while achieving the high purity standards necessary for bioconjugation applications [16] [17] [21]. These purification methodologies must balance efficiency, selectivity, and practical considerations related to radiation safety and material handling.

Solid-phase extraction emerges as the preferred purification technique for carrier-added [18F]ethenesulfonyl fluoride, utilizing the selective adsorption characteristics of neutral alumina to separate the product from reaction impurities [16] [17]. The neutral alumina cartridge provides strong affinity for the sulfonyl fluoride functionality while allowing most reaction byproducts and unreacted starting materials to pass through unretained. This selectivity enables efficient purification with minimal material loss and excellent recovery of the desired product.

The solid-phase extraction protocol employs carefully optimized elution conditions to achieve maximum product recovery while maintaining high purity [16] [17]. The choice of elution solvent significantly impacts both yield and purity, with polar organic solvents generally providing optimal results. The cartridge conditioning and sample loading procedures require precise control to ensure reproducible performance and minimize variability between batches.

Distillation-based purification represents the method of choice for no-carrier-added [18F]ethenesulfonyl fluoride, exploiting the significant volatility difference between the product and non-volatile synthetic precursors [16] [17]. The distillation system operates under controlled temperature and pressure conditions to selectively volatilize the [18F]ethenesulfonyl fluoride while leaving behind the trichlorophenyl precursor and other high-boiling impurities.

The distillation methodology incorporates gas flow assistance to enhance mass transfer and ensure complete product recovery [16] [17]. Nitrogen sweep gas facilitates transfer of the volatile product from the heated reaction vessel to a collection system, preventing loss through decomposition or readsorption. The collection system design must provide efficient trapping of the volatile product while maintaining appropriate conditions for subsequent use.

Quality control aspects of purification require specialized analytical techniques capable of handling radioactive materials while providing accurate purity assessments [16] [17]. Radio-high-performance liquid chromatography serves as the primary analytical tool for determining radiochemical purity, providing quantitative information about product identity and impurity levels. The analytical methods must demonstrate appropriate sensitivity and selectivity for the specific impurities expected from each synthesis route.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301+H311+H331 (97.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard